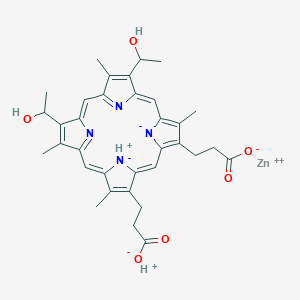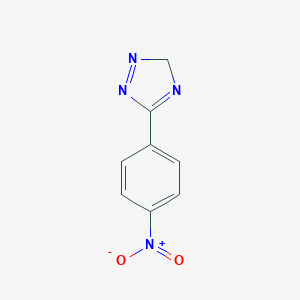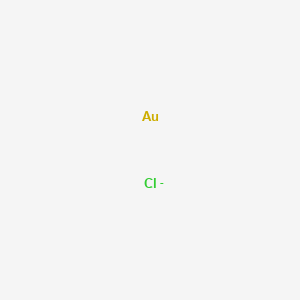
Alumina
Overview
Description
Alumina, also known as aluminum oxide, is a white or nearly colorless crystalline substance with the chemical formula Al₂O₃. It is a significant material in various industries due to its unique properties, including high melting point, hardness, and resistance to chemical attack. This compound is primarily used as a starting material for the smelting of aluminum metal and serves as a raw material for a broad range of advanced ceramic products and chemical processing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alumina can be synthesized through various methods, including:
Bayer Process: This is the most common method for producing this compound. Bauxite ore is digested in a hot solution of sodium hydroxide, resulting in the formation of sodium aluminate.
Industrial Production Methods:
Bayer Process: As mentioned, this process is widely used in the aluminum industry. It involves crushing bauxite, mixing it with sodium hydroxide, and heating the mixture to dissolve the aluminum-containing compounds.
Electric Furnace Method: Some this compound is still produced by melting bauxite in an electric furnace, a process initially devised for the abrasives industry.
Types of Reactions:
Reduction: this compound can be reduced to aluminum metal through electrolytic reduction in the Hall-Héroult process.
Substitution: this compound can participate in substitution reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions:
Sodium Hydroxide: Used in the Bayer process to dissolve aluminum-containing compounds.
Sulfuric Acid: Used in acidic methods to prepare this compound.
Major Products Formed:
Aluminum Metal: Produced through the electrolytic reduction of this compound.
Various this compound Grades: Including activated this compound, smelter-grade this compound, and calcined this compound.
Scientific Research Applications
Alumina has a wide range of applications in scientific research, including:
Mechanism of Action
Alumina is often compared with other oxide ceramics, such as:
Silica (SiO₂): While both this compound and silica are used in ceramics, this compound has a higher melting point and hardness.
Zirconia (ZrO₂): Zirconia is known for its high fracture toughness, but this compound is preferred for its higher hardness and thermal stability.
Titania (TiO₂): Titania is used for its photocatalytic properties, whereas this compound is valued for its mechanical strength and resistance to chemical attack.
Uniqueness of this compound: this compound’s combination of high melting point, hardness, and resistance to chemical attack makes it a versatile material for various applications, from industrial manufacturing to biomedical implants .
Comparison with Similar Compounds
- Silica (SiO₂)
- Zirconia (ZrO₂)
- Titania (TiO₂)
- Magnesia (MgO)
Properties
IUPAC Name |
oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |
| Record name | Emery | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Emery | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |
| Record name | Corundum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapphire | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruby | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emery | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corundum (Al2O3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Emery | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B228546.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
